2,3,4-tri-O-acetyl-alpha-L-rhamnopyranosyl bromide
Overview
Description
2,3,4-tri-O-acetyl-alpha-L-rhamnopyranosyl bromide is a methylated alpha-L-fucopyranosyl bromide that is used as a glycosylation reagent for the synthesis of complex carbohydrates . It is also known by its English name: 2,3,4-TRI-O-ACETYL-α-L-RHAMNOPYRANOSYL BROMIDE .
Synthesis Analysis
The synthesis of 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranosyl bromide can be achieved by reacting alpha-L-rhamnose with acetic anhydride and lithium bromide .Molecular Structure Analysis
The molecular formula of 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranosyl bromide is C12H17BrO7 . The molecular weight is 353.16 .Chemical Reactions Analysis
As a glycosylation reagent, 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranosyl bromide is used in the synthesis of complex carbohydrates . It is also used in Click chemistry .Physical And Chemical Properties Analysis
The compound is a white crystalline solid . It has a melting point of 62-64 °C and a predicted boiling point of 346.1±42.0 °C . It is soluble in DCM, DMF, DMSO, and EtOAc . The predicted density is 1.46±0.1 g/cm3 .Scientific Research Applications
Synthesis and Spectroscopic Analysis
- Reaction with Trimethylamine: 2,3,4-Tri-O-acetyl-α-L-rhamnopyranosyl bromide reacts with an ethanolic solution of trimethylamine to produce different compounds than previously expected, as demonstrated by Bognár and Farkas (1990) in their study. They found the reaction yielded 2,3-di-O-acetyl-1,2-O-(1-ethoxyethylidene)-β-L-rhamnopyranose, contrary to earlier literature claims (Bognár & Farkas, 1990).
Development of Carbohydrate Components
Synthesis of O-α-l-rhamnopyranosyl Disaccharides and Trisaccharides
Pozsgay, Nánási, and Neszmélyi (1981) successfully synthesized specific disaccharides and trisaccharides by reacting benzyl α-L-rhamnopyranosides with 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide and performing subsequent deprotection steps (Pozsgay, Nánási, & Neszmélyi, 1981).
Glycosylation in Flavonol Triaosides Synthesis
Lipták et al. (1981) utilized 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide in the condensation process to synthesize specific trisaccharides, highlighting its role in creating complex carbohydrate structures (Lipták et al., 1981).
Application in Glycopeptidolipid Synthesis
- Synthesis of Unique Glycopeptidolipid: Gurjar and Mainkar (1992) reported the use of 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide in synthesizing a glycopeptidolipid's outer trisaccharide unit, demonstrating its importance in complex molecular assembly (Gurjar & Mainkar, 1992).
Carbohydrate Antigen Synthesis
- Development of Artificial Carbohydrate Antigens: Wessel and Bundle (1983) utilized 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide for the synthesis of carbohydrate antigens, specifically targeting the Shigella flexneri variant Y polysaccharide, indicating its role in immunological research (Wessel & Bundle, 1983).
Mechanism of Action
Target of Action
This compound is primarily used as a reagent in organic synthesis .
Mode of Action
It is known to be used in the formation of carbon-carbon bonds and the synthesis of sugar compounds . The bromide group in the compound can act as a good leaving group, facilitating nucleophilic substitution reactions.
Biochemical Pathways
As a reagent in organic synthesis, it is likely involved in various synthetic pathways depending on the specific reactions it is used in .
Result of Action
The result of the action of this compound is highly dependent on the specific chemical reactions it is used in. In general, it facilitates the formation of new carbon-carbon bonds and the synthesis of new sugar compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants. It is generally stored at -20°C and is stabilized with 2% CaCO3 .
properties
IUPAC Name |
[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9-,10+,11+,12+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZQAPSYNYIKSR-YTYCZEAOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-tri-O-acetyl-alpha-L-rhamnopyranosyl bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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